molecular formula C10H20O B1275744 4-Butylcyclohexanol CAS No. 70568-60-4

4-Butylcyclohexanol

Cat. No. B1275744
CAS RN: 70568-60-4
M. Wt: 156.26 g/mol
InChI Key: NUANGSLQWFBVEH-UHFFFAOYSA-N
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Description

4-Butylcyclohexanol is a synthetic fatty alcohol that functions as an emollient and soothing agent . It can reduce skin surface stinging on contact and is also capable of visibly reducing redness on the skin .


Synthesis Analysis

The synthesis of 4-Butylcyclohexanol involves the reduction of 4-tert-butylcyclohexanone using sodium borohydride (NaBH4) . The reduction of a ketone carbonyl to alcohol is carried out using sodium borohydride .


Molecular Structure Analysis

The molecular formula of 4-Butylcyclohexanol is C10H20O . It has an average mass of 156.265 Da and a monoisotopic mass of 156.151413 Da .


Chemical Reactions Analysis

In general, an oxidation occurs with the loss of C–H bonds or the gain of C–O, C–N, or C–X bonds (X = halide). A reduction occurs with the gain of C–H bonds or cleavage of C–O, C–N, or C–X bonds . The reduction of a carbonyl to a hydroxyl converts an sp2-hybridized carbon to an sp3 center .


Physical And Chemical Properties Analysis

4-Butylcyclohexanol has a density of 0.9±0.1 g/cm3, a boiling point of 217.9±8.0 °C at 760 mmHg, and a flash point of 87.9±10.9 °C . It has a molar refractivity of 47.9±0.3 cm3, a polar surface area of 20 Å2, and a molar volume of 174.0±3.0 cm3 .

Mechanism of Action

Safety and Hazards

4-Butylcyclohexanol is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes serious eye irritation . In case of eye contact, rinse cautiously with water for several minutes . If skin irritation persists, call a physician .

Future Directions

4-Butylcyclohexanol is used in cosmetic products to alleviate sensory effects in subjects with sensitive or very sensitive skin . A faster and more pronounced soothing effect in vivo was demonstrated for the 4-t-butylcyclohexanol containing cosmetic product in comparison to the acetyl dipeptide-1 cetyl ester containing cosmetic formulation .

properties

IUPAC Name

4-butylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-2-3-4-9-5-7-10(11)8-6-9/h9-11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUANGSLQWFBVEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6048204
Record name 4-Butylcyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Butylcyclohexanol

CAS RN

70568-60-4
Record name 4-Butylcyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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